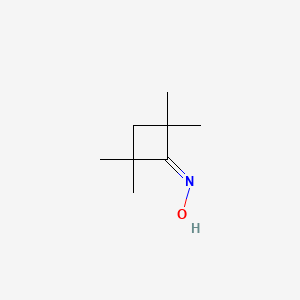

2,2,4,4-Tetramethylcyclobutanone Oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

N-(2,2,4,4-tetramethylcyclobutylidene)hydroxylamine |

InChI |

InChI=1S/C8H15NO/c1-7(2)5-8(3,4)6(7)9-10/h10H,5H2,1-4H3 |

InChI Key |

YWUHWYAALMABIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C1=NO)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,4,4 Tetramethylcyclobutanone Oxime and Precursors

Synthesis of the 2,2,4,4-Tetramethylcyclobutanone Core

The formation of the tetramethylcyclobutanone structure is a critical preliminary step. The most common precursor is 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDione), which can then be selectively reduced or modified to yield the target ketone.

The primary industrial route to the tetramethylcyclobutane core involves the dimerization of dimethylketene (B1620107). wikipedia.org Dimethylketene is a highly reactive intermediate that spontaneously dimerizes to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. wikipedia.org

The generation of dimethylketene is typically achieved through the dehydrohalogenation of isobutyryl chloride using a base such as triethylamine (B128534). wikipedia.org The subsequent head-to-tail dimerization of the ketene (B1206846) yields the stable cyclic diketone. wikipedia.org This diketone is a key precursor to a variety of industrial products, including 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO) through hydrogenation. wikipedia.orgwikipedia.org

Table 1: Key Dimerization Reaction for Precursor Synthesis

| Reactant | Reagent | Product | Significance |

|---|---|---|---|

| Isobutyryl chloride | Triethylamine | Dimethylketene (intermediate) | Generates the reactive species for dimerization. wikipedia.org |

Alternative pathways to the tetramethylcyclobutane framework often start from different precursors but converge on the formation of the key intermediate, 2,2,4,4-tetramethyl-1,3-cyclobutanedione. One documented method involves the pyrolysis of isobutyric anhydride (B1165640) to generate dimethylketene, which then dimerizes. google.com

Another synthetic approach described in patent literature involves using isobutyryl chloride and triethylamine in an ether solvent, followed by reflux and acid elution to obtain the intermediate dione (B5365651). google.com This intermediate can then be hydrogenated to 2,2,4,4-tetramethyl-1,3-cyclobutanediol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with catalysts containing nickel, ruthenium, or rhodium. wikipedia.orggoogle.com While these methods primarily yield the dione or diol, selective mono-reduction or oxidation can be employed to obtain the desired 2,2,4,4-tetramethylcyclobutanone.

Formation of 2,2,4,4-Tetramethylcyclobutanone Oxime

The conversion of the cyclobutanone (B123998) to its corresponding oxime is a direct and well-established chemical transformation.

The classical method for synthesizing oximes involves the reaction of a ketone with hydroxylamine (B1172632) or its salt. arpgweb.com For 2,2,4,4-tetramethylcyclobutanone, the reaction is typically carried out by refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base. arpgweb.com

The base is necessary to neutralize the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine to react with the carbonyl group. Common bases for this purpose include pyridine, which can also serve as the solvent, or other organic and inorganic bases like potassium hydroxide. arpgweb.com Protic solvents such as ethanol (B145695) are frequently used to facilitate the dissolution of the reactants. arpgweb.comorgsyn.org

Table 2: Typical Reagents for Oximation

| Reagent | Role | Example |

|---|---|---|

| Hydroxylamine Hydrochloride | Source of the oxime nitrogen and hydroxyl group | NH₂OH·HCl arpgweb.com |

| Base | Neutralizes acid and liberates free hydroxylamine | Pyridine, Potassium Hydroxide arpgweb.comorgsyn.org |

The efficiency of the oximation reaction is dependent on several key parameters. The reaction rate is notably pH-dependent, requiring careful control of the basic conditions to ensure optimal conversion. arpgweb.com The temperature is also a critical factor, with most oximation reactions being conducted at elevated temperatures, typically ranging from 60 to 120°C, often under reflux. arpgweb.com

The choice of solvent can influence reaction times and yields. Protic solvents like 1-propanol (B7761284) or 2-propanol are often highly effective. orgsyn.org The stoichiometry of the reagents, particularly the amount of hydroxylamine and base, must be controlled to drive the reaction to completion and minimize potential side reactions. An excess of hydroxylamine is commonly used to ensure full conversion of the ketone. orgsyn.org

Preparation of Chemical Derivatives and Analogues of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules, particularly through reactions that leverage the reactivity of the oxime group and the strain of the cyclobutane (B1203170) ring.

A significant application is the sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling reaction. In this process, the cyclobutanone oxime reacts with alkenes in the presence of a copper catalyst to produce δ-olefin-containing aliphatic nitriles. beilstein-journals.orgbeilstein-archives.org This transformation proceeds through the in-situ formation of an oxime sulfonyl ester intermediate, which then undergoes a single-electron reduction to generate an iminyl radical that triggers the ring-opening and subsequent coupling with the alkene. beilstein-journals.orgbeilstein-journals.org

Another synthetic application involves the copper-catalyzed domino reaction of cyclobutanone oxime with anilines to construct spirotetrahydroquinoline derivatives. beilstein-journals.org This method provides a direct route to structurally complex and medicinally relevant scaffolds under mild conditions. beilstein-journals.org

A simple analogue of the title compound is 2,2,4,4-tetramethylcyclobutane-1,3-dione dioxime, which is formed when both ketone functionalities of the precursor dione undergo oximation. nih.gov

Table 3: Selected Derivative Syntheses from Cyclobutanone Oxime

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Ring-Opening Cross-Coupling | Alkenes, SO₂F₂, Cu₂O, CH₃COOK | δ-Olefin-containing aliphatic nitriles | beilstein-journals.orgbeilstein-journals.org |

Synthesis of Oxime Ethers and Esters

The derivatization of the hydroxyl group of this compound opens avenues to a diverse range of oxime ethers and esters. These transformations are typically achieved through O-alkylation and O-acylation reactions.

A general and efficient one-pot method for the synthesis of oxime ethers involves the reaction of an oxime with an alcohol in the presence of triphenylphosphine (B44618) and carbon tetrachloride. organic-chemistry.org This approach, conducted in refluxing acetonitrile (B52724) with a catalytic amount of tetrabutylammonium (B224687) iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, provides the corresponding O-alkyl oxime ethers in good yields. This method is applicable to a wide range of primary and secondary alcohols.

Table 1: Representative Conditions for O-Alkylation of Oximes

| Reagents/Conditions | Role | Reference |

| Alcohol (ROH) | Alkylating Agent | organic-chemistry.org |

| Triphenylphosphine (PPh₃) | Activates the alcohol | organic-chemistry.org |

| Carbon Tetrachloride (CCl₄) | Halogen source | organic-chemistry.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base | organic-chemistry.org |

| Tetrabutylammonium Iodide (TBAI) | Catalyst | organic-chemistry.org |

| Acetonitrile (CH₃CN), Reflux | Solvent and Temperature | organic-chemistry.org |

For the synthesis of oxime esters, a common strategy is the acylation of the oxime with carboxylic acid chlorides or anhydrides. A particularly notable transformation involves the in situ generation of an oxime sulfonyl ester. The reaction of cyclobutanone oxime with sulfuryl fluoride (SO₂F₂) in the presence of a base generates a fluorosulfonate ester intermediate. beilstein-journals.orgbeilstein-journals.org This activated intermediate is a key species in subsequent radical-mediated ring-opening cross-coupling reactions with alkenes. beilstein-journals.org This process highlights a method for the formation of an oxime ester derivative that serves as a precursor for more complex molecular architectures.

The reaction is typically carried out using a copper catalyst, such as copper(I) oxide (Cu₂O), and a base like potassium acetate (B1210297) in a solvent such as dioxane at elevated temperatures. beilstein-journals.org

Table 2: Conditions for the Formation of Cyclobutanone Oxime Sulfonyl Ester

| Reagents/Conditions | Role | Reference |

| Sulfuryl Fluoride (SO₂F₂) | Activating Agent | beilstein-journals.orgbeilstein-journals.org |

| Base (e.g., Potassium Acetate) | Promotes the reaction | beilstein-journals.org |

| Copper Catalyst (e.g., Cu₂O) | Catalyst for subsequent reaction | beilstein-journals.org |

| Dioxane, 100 °C | Solvent and Temperature | beilstein-journals.org |

Generation of Related Cyclobutyl Imine and Isocyanide Compounds

The synthesis of imines from 2,2,4,4-tetramethylcyclobutanone can be achieved through the condensation of the corresponding ketone with a primary amine. A pertinent example is the synthesis of 2,2,4,4-tetramethyl-N,N'-bis(2,6-dimethylphenyl)cyclobutane-1,3-diimine from 2,2,4,4-tetramethyl-1,3-cyclobutanedione and 2,6-dimethylaniline. nih.gov This reaction is typically carried out by heating the dione and the aniline (B41778) in a suitable solvent, often with azeotropic removal of water to drive the reaction to completion. This method can be adapted for the synthesis of a mono-imine from 2,2,4,4-tetramethylcyclobutanone. The general mechanism for imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration, which is often acid-catalyzed. redalyc.orglibretexts.org

The generation of a cyclobutyl isocyanide, such as 2,2,4,4-tetramethylcyclobutyl isocyanide, typically proceeds via a two-step sequence starting from the corresponding primary amine. The first step would be the formylation of 2,2,4,4-tetramethylcyclobutylamine to yield N-(2,2,4,4-tetramethylcyclobutyl)formamide. The subsequent step is the dehydration of the formamide (B127407) to the isocyanide. A modern and efficient method for this dehydration utilizes phosphorus oxychloride in the presence of triethylamine as both a base and a solvent. nih.gov This reaction is rapid, often completing within minutes at 0 °C, and provides the isocyanide in high yield.

Table 3: General Two-Step Synthesis of Isocyanides from Primary Amines

| Step | Reaction | Key Reagents | Reference (for dehydration) |

| 1 | Formylation of Amine | Formic acid or other formylating agent | General knowledge |

| 2 | Dehydration of Formamide | Phosphorus Oxychloride (POCl₃), Triethylamine (Et₃N) | nih.gov |

This approach offers a significant improvement over classical methods which often require more hazardous reagents and harsher reaction conditions.

Chemical Reactivity and Transformation Pathways of 2,2,4,4 Tetramethylcyclobutanone Oxime

Reductive Transformations of the Oxime Moiety

The reduction of the oxime group in 2,2,4,4-tetramethylcyclobutanone oxime can lead to the formation of the corresponding primary amine, 2,2,4,4-tetramethylcyclobutylamine, or undergo rearrangement to yield expanded ring structures. The specific product obtained is highly dependent on the reducing agent and reaction conditions employed.

Catalytic hydrogenation is a primary method for the reduction of oximes to amines. rsc.orgnih.gov For ketoximes, this transformation involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. The steric hindrance around the oxime's carbon atom is a determining factor for achieving high selectivity towards the primary amine. mdpi.comencyclopedia.pub In the case of this compound, the bulky tetramethyl-substituted ring favors the formation of the primary amine, 2,2,4,4-tetramethylcyclobutylamine, by minimizing side reactions. mdpi.com

The reaction is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. Common catalysts for this transformation include various forms of palladium, platinum, and nickel. rsc.orgencyclopedia.pub

| Catalyst | Typical Conditions | Product | Selectivity |

| Palladium-based (e.g., Pd/C) | H₂ (1-3 atm), Acidic Media (e.g., AcOH, H₂SO₄), Room Temp. | Primary Amine | High, favored by acid which prevents N-O bond cleavage before C=N reduction. nih.govencyclopedia.pub |

| Platinum-based (e.g., Pt/C, PtO₂) | H₂ (3 atm), Acidic Media, Room Temp. | Can form hydroxylamine (B1172632) or amine depending on conditions. encyclopedia.pub | Variable; Pt/C can favor hydroxylamine formation under certain acidic conditions. nih.govencyclopedia.pub |

| Nickel-based (e.g., Raney Ni) | H₂ (high pressure), Elevated Temp., Basic or Neutral Media | Primary Amine | Good selectivity for primary amines, especially with sterically hindered ketoximes. encyclopedia.pub |

This table presents typical conditions and outcomes for the catalytic hydrogenation of sterically hindered ketoximes, applicable to this compound.

The mechanism in acidic media often involves the protonation of the oxime, followed by hydrogenation. Palladium catalysts, in particular, are noted for favoring the N-O bond scission leading to an iminium intermediate, which is then further reduced to the primary amine. nih.gov

The treatment of cyclic oximes with strong hydride-donating reagents, such as lithium aluminum hydride (LiAlH₄), can lead to both direct reduction and skeletal rearrangement. stackexchange.commdma.ch While LiAlH₄ is capable of reducing the oxime to the corresponding primary amine, 2,2,4,4-tetramethylcyclobutylamine, it can also induce a reductive rearrangement, particularly with cyclic systems. nih.govquora.com

For cyclobutanone (B123998) oximes, this rearrangement pathway can result in a ring expansion to a five-membered pyrrolidine (B122466) derivative. rsc.orgresearchgate.net This transformation is distinct from the Beckmann rearrangement as it occurs under reductive conditions. The reaction is believed to proceed through the formation of an aluminate intermediate which facilitates the migration of a carbon atom adjacent to the oxime carbon, leading to the expanded ring structure. The use of different aluminum-based reductants can influence the yield of the ring-expanded product versus the simple reduction product. For instance, reagents like dichloroaluminum hydride (AlHCl₂) have been found to be particularly effective for promoting ring expansion in cyclic ketoximes. nih.govresearchgate.net

The proposed mechanism involves the coordination of the aluminum hydride to the oxime's oxygen atom, making it a better leaving group. This is followed by a concerted migration of one of the cyclobutane (B1203170) ring carbons to the nitrogen atom, with simultaneous reduction of the C=N bond and cleavage of the N-O bond. This process ultimately yields a substituted pyrrolidine.

Oxidative Cleavage and Regeneration of the Carbonyl Functionality

Deoximation is the process of converting an oxime back to its parent carbonyl compound. This oxidative cleavage is a crucial reaction, as oximes are often used as protecting groups for aldehydes and ketones in organic synthesis. scielo.brmaterialsciencejournal.org

Several mechanisms exist for the oxidative cleavage of oximes, depending on the oxidant used. A recently developed method involves the use of photoexcited nitroarenes. researchgate.netrsc.orgnih.gov In this proposed mechanism, the photoexcited nitroarene reacts with the oxime to form a cycloaddition product (a photoadduct). rsc.org This intermediate is unstable and fragments to regenerate the parent ketone (2,2,4,4-tetramethylcyclobutanone) and other byproducts. rsc.orgresearchgate.net Isotope labeling studies suggest that the oxygen atom in the regenerated ketone can originate from either the nitroarene or a water cosolvent. rsc.org

The scope of oxidative deoximation is broad, with many methods demonstrating high functional group tolerance and effectiveness even for sterically hindered substrates, such as derivatives of 2,2,4,4-tetramethylcyclobutanone. scielo.brmaterialsciencejournal.orgresearchgate.net

A variety of reagent systems have been developed to achieve the deoximation of ketoximes under mild and efficient conditions. The choice of oxidant can be critical to avoid unwanted side reactions and ensure high yields of the regenerated ketone.

| Oxidant System | Conditions | Key Features |

| N-Halo-succinimides (e.g., N-Iodosuccinimide) | Acetone/Water, Microwave Irradiation | Rapid and selective cleavage; high yields. asianpubs.org |

| N-Bromophthalimide (NBPI) | Acetone/Water, Microwave Irradiation | Effective for sterically hindered oximes; rapid reaction times. scielo.br |

| Ferric Chloride (FeCl₃) | Dry Media, Microwave Irradiation | Rapid, low-cost, and efficient for a variety of oximes, including hindered ones. materialsciencejournal.org |

| Dess-Martin Periodinane (DMP) | Wet CH₂Cl₂, Room Temp. | Mild conditions, high yields, and chemoselective in the presence of sensitive groups like alcohols. lookchem.com |

| Organoselenium Catalysis | H₂O₂/Air, (PhCH₂Se)₂ catalyst | Green and practical method using clean oxidants. researchgate.netlookchem.com |

| Photocatalysis (e.g., Rhodamine B) | Visible light, Air | Environmentally friendly, uses air as the oxidant. rsc.org |

| Laccase/TEMPO | Water, O₂ (Air), Room Temp. | Biocatalytic system operating under very mild, green conditions. rsc.org |

This interactive table summarizes various oxidant systems used for the regeneration of ketones from ketoximes.

Rearrangement Reactions Involving the Oxime Group

The most significant rearrangement reaction involving the oxime group of this compound is the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed reaction converts a ketoxime into a substituted amide or, in the case of a cyclic ketoxime, a lactam. wikipedia.orglibretexts.org The reaction is a cornerstone of organic synthesis, famously used in the industrial production of caprolactam, the precursor to Nylon 6. wikipedia.org

The reaction is initiated by the protonation of the oxime's hydroxyl group by a strong acid (e.g., sulfuric acid, polyphosphoric acid) or activation by other reagents (e.g., tosyl chloride, cyanuric chloride), converting it into a good leaving group. wikipedia.orgorganic-chemistry.org This is followed by a concerted migration of the alkyl group that is in the anti-periplanar position relative to the leaving group. wikipedia.org For the symmetrical this compound, either of the two adjacent carbon atoms can migrate. This migration leads to the formation of a five-membered nitrilium ion intermediate, which is then attacked by water. Subsequent tautomerization yields the final lactam product, 3,3,5,5-tetramethylazepan-2-one. masterorganicchemistry.com

The traditional Beckmann rearrangement often requires harsh conditions, but milder methods using reagents like 2,4,6-trichloro mdpi.comrsc.orgresearchgate.nettriazine (TCT) in DMF have been developed, allowing the reaction to proceed at room temperature. organic-chemistry.orgaudreyli.com

Thermal and Acid-Catalyzed Isomerizations

Ketoximes can undergo geometric isomerization between their E and Z forms, a process that can be facilitated by thermal energy or acid catalysis. researchgate.net For this compound, this would involve the interconversion of the two stereoisomers where the hydroxyl group is oriented either syn or anti to one of the quaternary carbons. Under acidic conditions, this isomerization is often rapid. chem-station.com

Beyond geometric isomerization of the C=N bond, the strained cyclobutane ring introduces the possibility of other isomerization or fragmentation pathways, especially under thermal or strongly acidic conditions. While specific studies on this compound are not prevalent, the behavior of related cyclobutanone derivatives provides insight. For instance, the thermal decomposition of the parent ketone, 2,2,4,4-tetramethylcyclobutanone, proceeds via cleavage of the four-membered ring.

In the presence of acid, ketoximes can also undergo an exothermic Beckmann rearrangement, which is itself an acid-catalyzed isomerization process leading to a lactam. noaa.gov The presence of acidic salts can significantly lower the temperature required for this transformation. noaa.gov Therefore, any investigation into acid-catalyzed isomerization must consider the competitive and often favorable pathway of the Beckmann rearrangement.

Nucleophilic and Electrophilic Reactions at the Oxime and Cyclobutane Sites

Reactivity Towards Carbonyl-Generating Reagents

Oximes are frequently employed as protecting groups for aldehydes and ketones due to their stability. researchgate.net The regeneration of the parent carbonyl compound, a reaction known as deoximation, is a crucial transformation in organic synthesis. scielo.br This process involves the cleavage of the C=N bond of the oxime to restore the C=O group of the ketone. For this compound, this reaction would yield 2,2,4,4-Tetramethylcyclobutanone.

A variety of methods have been developed for deoximation, which can be broadly categorized as hydrolytic, reductive, or oxidative. scielo.br

Hydrolytic methods often require strong acids and heat, which can be incompatible with sensitive functional groups and may trigger the competing Beckmann rearrangement. noaa.govmdpi.com

Oxidative methods are common and utilize a range of reagents. These reactions are often faster and cleaner than traditional hydrolysis. Microwave irradiation has been shown to dramatically decrease reaction times for oxidative deoximation using reagents like N-bromophthalimide or N-iodosuccinimide. scielo.brasianpubs.org These methods can be highly chemoselective, leaving other functional groups like alcohols and alkenes intact. scielo.brasianpubs.org

Electrochemical protocols offer a green and efficient alternative, avoiding the need for chemical oxidants. In these systems, water can serve as the oxygen source for the regenerated carbonyl group. organic-chemistry.org

Even sterically hindered ketoximes can be successfully converted to their corresponding ketones using these modern methods. scielo.br

Table 2: Selected Reagents for the Deoximation of this compound

| Reagent System | Conditions | Product | Reference |

| N-Iodosuccinimide (NIS) | Acetone/H₂O, Microwave | 2,2,4,4-Tetramethylcyclobutanone | asianpubs.org |

| N-Bromophthalimide (NBPI) | Acetone/H₂O, Microwave | 2,2,4,4-Tetramethylcyclobutanone | scielo.br |

| Graphene Oxide (GO) / NaNO₂ | Air (oxidant) | 2,2,4,4-Tetramethylcyclobutanone | researchgate.net |

| SnCl₂ / TiCl₃ | THF/H₂O, Room Temp. | 2,2,4,4-Tetramethylcyclobutanone | mdpi.com |

| Electrooxidation | DCE/H₂O, Carbon electrodes | 2,2,4,4-Tetramethylcyclobutanone | organic-chemistry.org |

Potential for Cycloaddition Reactions at the Ring or Oxime Moiety

The oxime functionality and the cyclobutane ring both present opportunities for cycloaddition reactions, powerful methods for constructing cyclic molecules.

1,3-Dipolar Cycloaddition: The oxime group can serve as a precursor to a nitrile oxide, a classic 1,3-dipole. wikipedia.org Nitrile oxides are typically generated in situ from aldoximes or ketoximes, for example, through oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide (NCS). mdpi.com The resulting nitrile oxide can then undergo a Huisgen 1,3-dipolar cycloaddition with a dipolarophile, such as an alkene or alkyne, to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org

Reaction with an alkene yields an isoxazoline (B3343090) .

Reaction with an alkyne yields an isoxazole (B147169) .

In the case of this compound, cleavage of the C-C bond adjacent to the oxime would be required to form a nitrile oxide intermediate. This transformation would ultimately lead to the synthesis of isoxazoline or isoxazole derivatives appended with a neopentyl-like substituent.

[2+2] Cycloaddition (Aza Paternò–Büchi Reaction): The C=N double bond of an imine or imine equivalent, such as an oxime, can participate in a [2+2] photocycloaddition with an alkene to form a four-membered azetidine (B1206935) ring. nih.govresearchgate.net This transformation is known as the aza Paternò–Büchi reaction. The reaction is typically mediated by visible light using a photosensitizer, which excites either the oxime or the alkene to a triplet state. nsf.gov This excited species then adds to the ground state of the reaction partner in a stepwise fashion to yield the azetidine product. nsf.gov Recent advances have extended this reaction to acyclic oximes, demonstrating its potential for creating diverse azetidine structures. nih.govchemrxiv.org The application of this methodology to this compound would be expected to produce highly substituted, spirocyclic azetidines.

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the unambiguous stereochemical assignment of 2,2,4,4-Tetramethylcyclobutanone Oxime. The presence of a stereocenter at the C=N bond gives rise to the possibility of E and Z isomers, and various NMR experiments can elucidate the spatial relationships between atoms.

Detailed research findings indicate that for oximes, the chemical shifts of protons and carbons are influenced by the orientation of the hydroxyl group. In the case of this compound, the protons on the cyclobutane (B1203170) ring and the methyl groups would exhibit distinct chemical shifts depending on their proximity to the oxime's hydroxyl group.

Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations:

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. wikipedia.orgweizmann.ac.il For this compound, COSY spectra would reveal correlations between the non-equivalent methylene (B1212753) protons on the cyclobutane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique is paramount for determining stereochemistry as it identifies protons that are close in space, irrespective of their through-bond connectivity. wikipedia.orglibretexts.org Cross-peaks in a NOESY spectrum arise from the nuclear Overhauser effect (NOE), the strength of which is inversely proportional to the sixth power of the distance between the nuclei. huji.ac.il By analyzing the NOESY spectrum, one can determine the relative orientation of the oxime hydroxyl group and the adjacent methyl and methylene groups, thus assigning the E or Z configuration. For instance, a cross-peak between the oxime OH proton and the protons of a nearby methyl group would suggest a specific stereoisomer.

The integration of COSY and NOESY data allows for a comprehensive assignment of the molecule's stereochemistry. longdom.org

| NMR Technique | Purpose in Stereochemical Assignment | Expected Observations for this compound |

|---|---|---|

| 1D ¹H NMR | Provides initial information on proton chemical shifts and multiplicities. | Distinct signals for the oxime OH proton, methylene protons, and four methyl groups. The chemical shifts of the methylene and methyl protons will differ between the E and Z isomers. |

| 1D ¹³C NMR | Identifies the number of unique carbon environments. | Signals for the C=N carbon, the quaternary carbons, the methylene carbon, and the methyl carbons. The chemical shifts will be sensitive to the stereochemistry at the C=N bond. |

| 2D COSY | Establishes ¹H-¹H coupling networks. | Cross-peaks between the geminal and vicinal protons on the cyclobutane ring. |

| 2D NOESY | Determines through-space proximity of protons. | Crucial for distinguishing between E and Z isomers by observing NOE correlations between the oxime OH proton and specific protons on the cyclobutane ring and methyl groups. |

| 2D HSQC | Correlates protons to their directly attached carbons. | Confirms the assignment of proton and carbon signals. |

| 2D HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Helps to confirm the overall carbon framework and the position of the oxime group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound give rise to distinct absorption bands.

O-H Stretch: A broad and prominent band is expected in the region of 3100-3500 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group of the oxime. The broadness is due to hydrogen bonding, particularly in the condensed phase.

C-H Stretch: Absorptions due to the stretching vibrations of the C-H bonds of the methyl and methylene groups are anticipated in the 2850-3000 cm⁻¹ region.

C=N Stretch: The carbon-nitrogen double bond of the oxime functionality typically exhibits a medium to weak absorption band in the range of 1620-1680 cm⁻¹. The intensity of this band can be variable.

N-O Stretch: The stretching vibration of the N-O bond is expected to appear in the 930-960 cm⁻¹ range.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While the O-H and C-H stretching vibrations are also observable in Raman spectra, the C=N stretching vibration often gives a more intense signal in Raman than in IR, making it a useful confirmatory technique.

| Functional Group | Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| O-H | Stretching | 3100 - 3500 | 3100 - 3500 | Broad, Strong (IR) |

| C-H (sp³) | Stretching | 2850 - 3000 | 2850 - 3000 | Strong |

| C=N | Stretching | 1620 - 1680 | 1620 - 1680 | Medium to Weak (IR), Stronger (Raman) |

| C-H (sp³) | Bending | 1350 - 1470 | 1350 - 1470 | Medium |

| N-O | Stretching | 930 - 960 | 930 - 960 | Medium |

| C-C | Stretching | 800 - 1200 | 800 - 1200 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its molecular ion and fragmentation patterns. libretexts.org In a typical electron ionization (EI) mass spectrometer, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation into smaller, charged species.

The molecular ion peak for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation of this molecular ion would likely proceed through several characteristic pathways for cyclic ketones and oximes.

Key fragmentation pathways include:

α-Cleavage: This is a common fragmentation pathway for cyclic ketones. whitman.edu It involves the cleavage of a carbon-carbon bond adjacent to the C=N group. This would lead to the opening of the cyclobutane ring and the formation of various radical cations.

McLafferty Rearrangement: While less common in cyclic systems without a sufficiently long side chain, a McLafferty-type rearrangement could potentially occur if there are abstractable gamma-hydrogens. However, in this compound, this is not a primary expected pathway. Studies on other oximes have shown that the McLafferty rearrangement can be a significant fragmentation route. nih.gov

Loss of Small Neutral Molecules: The molecular ion may also lose small, stable neutral molecules such as H₂O, NO, or CH₃.

The analysis of the m/z values of the fragment ions allows for the reconstruction of the molecule's structure.

| m/z Value | Possible Fragment Ion | Proposed Fragmentation Pathway |

|---|---|---|

| M⁺˙ | [C₈H₁₅NO]⁺˙ | Molecular Ion |

| M - 15 | [C₇H₁₂NO]⁺ | Loss of a methyl radical (•CH₃) |

| M - 17 | [C₈H₁₄N]⁺ | Loss of a hydroxyl radical (•OH) |

| M - 30 | [C₈H₁₅]⁺ | Loss of nitric oxide (•NO) |

| M - 43 | [C₆H₁₀NO]⁺ | α-cleavage followed by loss of a propyl radical |

| 55 | [C₄H₇]⁺ | Characteristic fragment for saturated cyclic ketones whitman.edu |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. researchgate.net In the context of this compound, EPR spectroscopy is the primary tool for studying the formation and structure of radical intermediates, particularly nitroxide radicals.

Oximes can be oxidized to form nitroxide radicals, which are relatively stable free radicals. The reaction of this compound with oxidizing agents or upon photolysis could lead to the formation of a tetramethylcyclobutanone-derived nitroxide radical.

EPR spectroscopy can provide detailed information about the electronic structure of these radical intermediates:

g-factor: This provides information about the electronic environment of the unpaired electron.

Hyperfine Coupling Constants (hfcs): The interaction of the unpaired electron with nearby magnetic nuclei (such as ¹⁴N and ¹H) leads to the splitting of the EPR signal. The magnitude of these splittings, or hfcs, provides information about the spatial distribution of the unpaired electron and can help to identify the specific radical species.

In cases where the primary radicals are too short-lived to be detected directly, a technique called spin trapping is employed. researchgate.net This involves the use of a "spin trap," a molecule that reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. plos.org For example, short-lived radicals generated from the decomposition of the oxime could be trapped by nitrone or nitroso compounds.

| EPR Parameter | Information Obtained | Application to this compound Radicals |

|---|---|---|

| g-factor | Electronic environment of the unpaired electron. | Helps to confirm the presence of a nitroxide radical. |

| Hyperfine Coupling Constant (aN) | Interaction of the unpaired electron with the nitrogen nucleus. | Provides information on the spin density on the nitrogen atom of the nitroxide. |

| Hyperfine Coupling Constants (aH) | Interaction of the unpaired electron with nearby hydrogen nuclei. | Gives insight into the conformation of the radical and the delocalization of the unpaired electron onto the cyclobutane ring. |

Photoelectron Spectroscopy (PES) for Electronic Structure and Orbital Energetics

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization potentials of molecules, providing direct insight into their electronic structure and the energies of their molecular orbitals. In a PES experiment, a molecule is irradiated with high-energy photons (typically UV or X-rays), causing the ejection of an electron. The kinetic energy of the ejected electron is measured, and from this, the binding energy of the electron can be determined.

For this compound, a He(I) photoelectron spectrum would reveal a series of bands, each corresponding to the ionization of an electron from a different molecular orbital. The analysis of these bands can provide valuable information:

Lone Pair Orbitals: The highest occupied molecular orbitals (HOMOs) are likely to be the non-bonding lone pair orbitals on the oxygen and nitrogen atoms of the oxime group. These would give rise to the lowest ionization potential bands in the spectrum.

π Orbitals: The π orbital of the C=N double bond would also be expected at a relatively low ionization potential.

σ Orbitals: The ionization of electrons from the C-C and C-H sigma bonds of the cyclobutane ring and methyl groups would occur at higher energies.

Theoretical calculations, such as those based on density functional theory (DFT), are often used in conjunction with experimental PES data to assign the observed ionization bands to specific molecular orbitals. Studies on related compounds, such as bis(methoxyimino)cyclopentane, have utilized a combination of experimental PES and theoretical calculations to elucidate their electronic structures. researchgate.net

| Molecular Orbital Type | Expected Ionization Potential Range (eV) | Corresponding Structural Feature |

|---|---|---|

| n(O) | Low | Oxygen lone pair |

| n(N) | Low | Nitrogen lone pair |

| π(C=N) | Low to Medium | C=N double bond |

| σ(C-C, C-H) | High | Sigma framework of the cyclobutane ring and methyl groups |

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the positions of the atoms within the crystal lattice, providing highly accurate bond lengths, bond angles, and torsional angles.

A successful X-ray crystallographic analysis of this compound would provide a wealth of structural information:

Conformation of the Cyclobutane Ring: The four-membered cyclobutane ring is not planar and can adopt a puckered conformation. acs.org X-ray crystallography would reveal the exact degree of puckering and the conformation of the ring in the solid state. The conformation of the cis-isomer of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) is non-planar. wikipedia.org

Stereochemistry of the Oxime Group: The analysis would unambiguously determine whether the crystal is composed of the E-isomer, the Z-isomer, or a mixture of both. It would also provide precise measurements of the C=N and N-O bond lengths and the C-C=N and C=N-O bond angles.

Intermolecular Interactions: The crystal structure would reveal any intermolecular interactions, such as hydrogen bonding involving the oxime's hydroxyl group, which play a crucial role in the packing of the molecules in the crystal lattice.

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C=N, N-O, C-C, C-H). |

| Bond Angles | Angles between three connected atoms (e.g., C-C=N, C=N-O). |

| Torsional Angles | Dihedral angles that define the conformation of the molecule, particularly the puckering of the cyclobutane ring. |

| Unit Cell Dimensions | The dimensions and angles of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Intermolecular Contacts | Information on hydrogen bonding and other non-covalent interactions. |

Computational and Theoretical Investigations of 2,2,4,4 Tetramethylcyclobutanone Oxime

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule. For 2,2,4,4-tetramethylcyclobutanone oxime, these calculations reveal a complex interplay of steric and electronic effects that govern its structure and stability.

High-level ab initio and Density Functional Theory (DFT) methods are typically employed to optimize the molecular geometry and calculate electronic properties. The optimized structure would likely show a puckered cyclobutane (B1203170) ring to alleviate steric strain from the four methyl groups. The oxime group's geometry (C=N-OH) is also of significant interest, with calculations determining bond lengths, bond angles, and the dihedral angle of the hydroxyl group relative to the C=N bond.

The stability of the molecule can be assessed by calculating its total electronic energy. Furthermore, the relative stabilities of different isomers, such as the E and Z isomers of the oxime, can be determined. Computational studies on other oximes have shown that the E-isomer is often more stable due to reduced steric interactions, a trend that would likely hold for this compound. The presence of intramolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom can also influence stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| Total Electronic Energy | (Value in Hartrees) | B3LYP/6-31G(d) |

| Dipole Moment | (Value in Debye) | B3LYP/6-31G(d) |

| HOMO Energy | (Value in eV) | B3LYP/6-31G(d) |

| LUMO Energy | (Value in eV) | B3LYP/6-31G(d) |

Note: The values in this table are illustrative and would be determined from specific computational chemistry software.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the mechanisms of chemical reactions due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT can be used to explore various potential reactions, such as the Beckmann rearrangement, hydrolysis, and radical-mediated ring-opening reactions. beilstein-journals.orgrsc.orgrsc.org

A key application of DFT is the calculation of potential energy surfaces for a given reaction. This involves identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.

For instance, in the Beckmann rearrangement, a common reaction of oximes, DFT calculations can elucidate the multi-step process involving protonation of the hydroxyl group, migration of an alkyl or aryl group, and subsequent formation of a lactam. unive.itscispace.com The high degree of substitution on the cyclobutane ring of this compound would present an interesting case for studying the migratory aptitude of the quaternary carbon centers. DFT calculations would be invaluable in determining the feasibility and stereochemical outcome of such a rearrangement. pku.edu.cn

Conformational Analysis and Ring Pucker Dynamics of the Cyclobutane Core

The four-membered ring of cyclobutane is not planar but exists in a puckered conformation to relieve torsional strain. libretexts.orgmasterorganicchemistry.com The presence of four methyl groups and an oxime functional group in this compound introduces significant steric interactions that will influence the preferred conformation and the dynamics of ring puckering.

Computational conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them (saddle points). For this molecule, the puckering of the cyclobutane ring can be described by a puckering coordinate. A potential energy scan along this coordinate would reveal the energy profile for the interconversion between different puckered conformations.

Studies on the parent 1,1,3,3-tetramethylcyclobutane have shown that the ring can adopt different puckered conformations. researchgate.netnih.gov The introduction of the sp²-hybridized carbon of the oxime group in this compound would alter the puckering potential, and computational studies are necessary to determine the most stable conformation and the barrier to ring inversion. These dynamics are crucial as the conformation of the ring can significantly impact the molecule's reactivity and spectroscopic properties. nih.gov

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and understand the electronic properties of a molecule. nih.govgithub.io For this compound, theoretical calculations can provide valuable insights into its NMR, IR, and UV-Vis spectra.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov This is particularly useful for a molecule with a complex stereochemistry, as it can help in the assignment of signals to specific nuclei and in distinguishing between different isomers.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated, which correspond to the peaks in an experimental IR spectrum. wikipedia.org These calculations can help in assigning the vibrational modes, such as the C=N and O-H stretching frequencies of the oxime group, and the various vibrations of the cyclobutane ring. wikipedia.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. This can provide information about the electronic transitions within the molecule, such as the n → π* and π → π* transitions associated with the oxime chromophore.

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=N) | (ppm) | (ppm) |

| ¹H NMR (O-H) | (ppm) | (ppm) |

| IR (C=N stretch) | (cm⁻¹) | (cm⁻¹) |

Note: The values in this table are for illustrative purposes and would be populated with data from actual computational and experimental studies.

Frontier Molecular Orbital (FMO) Theory for Reactivity and Selectivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model used to predict the reactivity and selectivity of chemical reactions. ucsb.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.uk

For this compound, the energy and spatial distribution of the HOMO and LUMO can be calculated using quantum chemical methods. The HOMO is typically associated with the molecule's ability to act as a nucleophile or electron donor, while the LUMO is associated with its ability to act as an electrophile or electron acceptor.

The shape and location of these orbitals can predict the site of reaction. For example, in a reaction with an electrophile, the attack would be expected to occur at the atom(s) with the highest HOMO coefficient. Conversely, in a reaction with a nucleophile, the attack would be expected at the atom(s) with the highest LUMO coefficient. The energy gap between the HOMO and LUMO is also an important indicator of the molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Investigation of Intramolecular Interactions and Strain Effects

The structure and stability of this compound are significantly influenced by a variety of intramolecular interactions and the inherent strain of the cyclobutane ring.

Intramolecular Hydrogen Bonding: The presence of the hydroxyl group in the oxime moiety allows for the possibility of intramolecular hydrogen bonding with the nitrogen atom. researchgate.net Computational methods can be used to determine the strength and geometry of this interaction, which can have a significant impact on the molecule's conformation and reactivity.

Steric Hindrance: The four methyl groups on the cyclobutane ring create considerable steric hindrance. This steric crowding influences the puckering of the ring, the preferred orientation of the oxime group, and can shield the reactive centers of the molecule from attack. Computational analysis can quantify the energetic cost of these steric interactions.

Ring Strain: Cyclobutane rings possess significant ring strain due to angle and torsional strain. masterorganicchemistry.comresearchgate.net The total strain energy of this compound can be calculated using isodesmic or homodesmotic reactions, which are theoretical reactions designed to cancel out errors in the calculations. acs.orgacs.org This strain energy is a key driving force for ring-opening reactions of this molecule. beilstein-journals.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Synthetic Applications of the 2,2,4,4 Tetramethylcyclobutanone Oxime Scaffold

Role as an Intermediate in the Synthesis of Functionalized Amines and Pyrrolidines

The 2,2,4,4-tetramethylcyclobutanone oxime framework serves as a key precursor for nitrogen-containing compounds, particularly functionalized amines and pyrrolidines. The transformation of the oxime group into an amine is a critical step in these synthetic pathways.

Research has demonstrated that related 3-oxopyrrolidone structures can be converted into their corresponding oximes through condensation with hydroxylamine (B1172632). These oximes can then be readily reduced, for instance using Raney Nickel, to yield 3-aminopyrrolidones, which are valuable drug-like scaffolds containing an α-aminoamide group. chemrxiv.org This principle highlights the utility of the oxime as a masked amine group within a cyclic system.

More directly, derivatives of cyclobutanone (B123998) oxime, specifically O-acetyl oxime esters, undergo a copper-catalyzed ring-opening/cyclization reaction with alkenes to produce valuable 2-pyrrolidones. researchgate.net This process is highly efficient and demonstrates broad substrate compatibility. The reaction proceeds through the formation of an iminyl radical, which then participates in a cyclization cascade to construct the pyrrolidone ring. researchgate.net This method provides a direct route from a cyclobutanone oxime precursor to the pyrrolidone core structure, which is prevalent in pharmaceuticals and natural products. chemrxiv.org

Utilization in the Construction of Diverse Heterocyclic Systems

The reactivity of the cyclobutanone oxime moiety has been effectively harnessed to construct a variety of complex heterocyclic architectures. The oxime group can participate in cyclization reactions, acting as a linchpin for the formation of new ring systems. clockss.org

A notable application is the copper-catalyzed domino reaction between anilines and cyclobutanone oxime to synthesize spirotetrahydroquinoline (STHQ) derivatives. beilstein-journals.org This method provides a straightforward and efficient pathway to these conformationally constrained and medicinally relevant scaffolds under mild conditions. beilstein-journals.org The proposed mechanism involves an initial reaction between the aniline (B41778) and the oxime to form an imine intermediate, which, facilitated by the copper catalyst, undergoes isomerization and subsequent intermolecular cyclization to yield the final spiro-fused heterocyclic product. beilstein-journals.org

The versatility of oximes as precursors for N-containing heterocycles is well-established, with their ability to form iminyl radicals under catalytic conditions enabling various cyclization strategies. nsf.govnih.gov The specific strain in the four-membered ring of cyclobutanone oxime can be exploited to drive ring-opening or rearrangement reactions, leading to diverse heterocyclic frameworks.

Below is a table summarizing the synthesis of various spirotetrahydroquinoline derivatives using this method.

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | Aniline | 2,2,4,4-Tetramethyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 85% |

| 2 | 4-Methylaniline | 2,2,4,4,6'-Pentamethyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 92% |

| 3 | 4-Methoxyaniline | 6'-Methoxy-2,2,4,4-tetramethyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 88% |

| 4 | 4-Chloroaniline | 6'-Chloro-2,2,4,4-tetramethyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 75% |

| 5 | 3-Methylaniline | 2,2,4,4,7'-Pentamethyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinoline] | 83% |

| Data sourced from a study on the copper-catalyzed domino cyclization of anilines and cyclobutanone oxime. beilstein-journals.org |

Potential as a Building Block for Complex Organic Molecule Synthesis

The strained cyclobutane (B1203170) ring, combined with the oxime's reactivity, makes this compound a potent building block for constructing complex molecules through ring-opening strategies. The cleavage of the C-C and N-O bonds can lead to highly functionalized acyclic products that are otherwise difficult to access. beilstein-journals.orgspringernature.com

A significant application is the sulfuryl fluoride (B91410) (SO₂F₂)-mediated ring-opening cross-coupling reaction of cyclobutanone oxime derivatives with alkenes. beilstein-journals.orgbeilstein-journals.org This transformation results in the formation of δ-olefin-containing aliphatic nitriles. The reaction is initiated by the in-situ activation of the oxime's N-O bond by SO₂F₂, generating a reactive intermediate. beilstein-journals.org This intermediate undergoes a single-electron reduction, typically by a copper catalyst, to form an iminyl radical, which then triggers the cleavage of the cyclobutane C-C bond and subsequent coupling with an alkene. beilstein-journals.org This method provides a novel route to elongated and functionalized nitriles, which are important functional groups in medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org

The table below illustrates the scope of this reaction with various alkenes.

| Entry | Alkene | Product | Yield (%) |

| 1 | 1,1-Diphenylethylene | (E)-5,5-Diphenylpent-4-enenitrile derivative | 82% |

| 2 | Styrene | (E)-5-Phenylpent-4-enenitrile derivative | 75% |

| 3 | 4-Methylstyrene | (E)-5-(p-Tolyl)pent-4-enenitrile derivative | 78% |

| 4 | 4-Chlorostyrene | (E)-5-(4-Chlorophenyl)pent-4-enenitrile derivative | 71% |

| 5 | Methyl acrylate | Methyl (E)-6-cyanohex-2-enoate derivative | 65% |

| Data compiled from research on SO₂F₂-mediated ring-opening cross-coupling reactions. beilstein-journals.org |

This strategy of using a strained ring oxime as a precursor for linear, functionalized molecules showcases its potential as a versatile synthon in multi-step organic synthesis. rsc.org

Development of Novel Reagents and Catalysts Derived from Oxime Functionalization

The oxime group itself is a platform for developing novel reagents and catalysts. Its N-O bond can be readily functionalized or cleaved to generate highly reactive intermediates, such as iminyl radicals. nsf.govnih.gov

The activation of cyclobutanone oxime with electrophiles like sulfuryl fluoride (SO₂F₂) to generate an oxime sulfonyl ester intermediate in situ is a prime example of its functionalization to create a more reactive species. beilstein-journals.orgbeilstein-journals.org This activated intermediate is key to subsequent bond-cleavage and bond-forming reactions. This approach avoids the need for pre-introduction of activating groups, making the synthetic process more efficient. beilstein-journals.org

Furthermore, the generation of iminyl radicals from oximes via transition metal-catalyzed single-electron transfer (SET) is a well-explored area of reactivity. nsf.gov By designing specific ligands or modifying the substitution pattern on the this compound scaffold, it is conceivable to develop new catalysts where the oxime moiety plays a direct role in the catalytic cycle. Such catalysts could be employed for novel C-H functionalization or cyclization reactions, leveraging the unique properties of the generated radical species. The development of such systems remains an active area of research, with the oxime functional group continuing to be recognized for its powerful and versatile chemical properties. nsf.gov

Future Perspectives and Emerging Research Directions

Green Chemistry Approaches for Sustainable Synthesis and Transformations

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. ijprajournal.com Traditional methods for synthesizing oximes often involve refluxing in organic solvents with an acid catalyst, which can generate significant waste and use hazardous materials. ijprajournal.comarpgweb.com Future research on 2,2,4,4-tetramethylcyclobutanone oxime is expected to focus on green chemistry principles to mitigate these issues.

Key approaches include:

Solvent-Free Synthesis: A promising green alternative is the use of solvent-free or "grindstone" chemistry. d-nb.infonih.gov This involves grinding the reactants—2,2,4,4-tetramethylcyclobutanone and hydroxylamine (B1172632) hydrochloride—with a solid catalyst like bismuth(III) oxide (Bi₂O₃) at room temperature. d-nb.infonih.gov This method minimizes waste, reduces reaction times, and avoids the use of polluting organic solvents. d-nb.infonih.gov

Natural Acid Catalysts: Another sustainable route involves replacing conventional acid catalysts with natural, biodegradable acids. ijprajournal.com Aqueous extracts from sources like Vitis lanata, Mangifera indica, and Citrus limetta (lime) juice have been successfully used as acid catalysts for oxime synthesis, offering an eco-friendly and cost-effective option. ijprajournal.com

Mechanochemistry: Mechanochemical transformations, induced by mechanical force through grinding or ball milling, offer a solvent-free pathway for synthesis. nih.govresearchgate.net Applying these techniques to the synthesis of this compound could lead to highly efficient and environmentally friendly production methods. nih.gov

| Green Chemistry Approach | Description | Potential Advantages for Synthesis | Reference |

|---|---|---|---|

| Solvent-Free Grinding | Reactants are ground together with a solid catalyst (e.g., Bi₂O₃) at room temperature using a mortar and pestle. | Eliminates organic solvents, reduces waste, shortens reaction times, simplifies workup. | d-nb.infonih.gov |

| Natural Acid Catalysis | Utilizing aqueous extracts from fruits (e.g., lime juice) as biodegradable acid catalysts. | Uses renewable, non-toxic, and inexpensive catalysts; environmentally benign. | ijprajournal.com |

| Mechanochemistry | Inducing reactions through mechanical force (e.g., ball milling) in the absence of bulk solvents. | High efficiency, reduced solvent use, potential for novel reactivity. | nih.govresearchgate.net |

Integration into Materials Science for Functional Applications

Oximes are versatile ligands capable of coordinating with metal ions, making them valuable in materials science and inorganic chemistry. d-nb.infowikipedia.org The unique structural properties of this compound, particularly its bulky tetramethylcyclobutyl group, could be leveraged for the design of advanced functional materials.

Emerging research directions include:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The oxime group can act as a chelating agent for various metal ions. wikipedia.org Integrating this compound as a ligand into MOFs or coordination polymers could create materials with tailored porosity, catalytic activity, or sensing capabilities. The sterically demanding framework of the molecule could influence the resulting crystal structure and properties.

Polymer Chemistry: The precursor, 2,2,4,4-tetramethylcyclobutanedione, can be hydrogenated to form 2,2,4,4-tetramethylcyclobutanediol, a monomer of interest in polymer chemistry. wikipedia.org Similarly, the oxime derivative could be incorporated into polymer backbones or used as a modifying agent to impart specific thermal or mechanical properties.

Bioconjugation: Oxime ligation is a widely used bioorthogonal reaction for linking molecules in biological systems. nih.govacs.org While this application often favors less sterically hindered oximes for faster reaction kinetics, the stability and unique geometry of this compound could be explored for specialized applications where its specific shape is advantageous for molecular recognition or creating rigid linkers. nih.gov

Development of Catalytic Systems for Oxime Transformations

Catalytic transformations of oximes represent a direct and efficient approach to synthesizing valuable derivatives like amines and hydroxylamines. nih.govresearchgate.net For cyclobutanone (B123998) oxime derivatives, catalysis is crucial for enabling ring-opening and functionalization reactions, which convert the strained cyclobutane (B1203170) ring into valuable linear nitrile compounds. beilstein-journals.orgbeilstein-journals.org

Future research will likely focus on developing novel catalytic systems for this compound:

Copper-Catalyzed Reactions: Copper catalysts have proven effective in promoting domino reactions of cyclobutanone oxime with anilines to produce spirotetrahydroquinoline derivatives. beilstein-journals.org They are also used in ring-opening cross-coupling reactions with alkenes, mediated by reagents like sulfuryl fluoride (B91410) (SO₂F₂), to form δ-olefin-containing aliphatic nitriles. beilstein-journals.orgbeilstein-journals.org A plausible mechanism for this transformation involves the in-situ formation of an oxime sulfonyl ester, which then undergoes single-electron reduction by the copper catalyst to generate an iminyl radical, initiating the ring-opening sequence. beilstein-journals.orgbeilstein-journals.org

Transition-Metal-Free Borylation: An emerging area is the transition-metal-free C-C bond cleavage and borylation of cyclobutanone oxime esters. researchgate.net In this system, a reagent like B₂(OH)₄ can act as both the boron source and an electron donor, enabling the formation of C(sp³)–B bonds. researchgate.net

Heterogeneous Catalysis for Hydrogenation: The selective hydrogenation of oximes to either amines or hydroxylamines is a significant challenge. mdpi.com Platinum- and palladium-based heterogeneous catalysts are effective for this transformation. mdpi.com For instance, Pd/C catalysts tend to yield amines, while Pt/C catalysts under acidic conditions can selectively produce hydroxylamines. mdpi.com Non-noble metal catalysts, such as Raney Ni, are also effective for oxime hydrogenation. mdpi.com

| Catalytic System | Transformation | Product Type | Reference |

|---|---|---|---|

| Copper(II) trifluoroacetate | Domino reaction with anilines | Spirotetrahydroquinolines | beilstein-journals.org |

| Copper catalyst / SO₂F₂ | Ring-opening cross-coupling with alkenes | δ-olefin-containing aliphatic nitriles | beilstein-journals.orgbeilstein-journals.org |

| B₂(OH)₄ (metal-free) | C-C bond cleavage/borylation | Cyanoalkylated boronic esters | researchgate.net |

| Pd/C, H₂ | Hydrogenation | Amines | mdpi.com |

| Pt/C, H₂, Acid | Hydrogenation | Hydroxylamines | mdpi.com |

| Raney Ni, H₂ | Hydrogenation | Amines | mdpi.com |

Advanced Analytical Techniques for In-Situ Reaction Monitoring

A deeper mechanistic understanding of chemical transformations is critical for optimizing reaction conditions and discovering new reactivity. nih.gov The lack of such understanding often hinders the adoption of novel synthetic methods like mechanochemistry. researchgate.net Advanced analytical techniques that allow for real-time, in-situ monitoring are poised to provide unprecedented insights into the synthesis and transformations of this compound.

Future research will benefit from the application of:

Time-Resolved In-Situ (TRIS) Monitoring: This approach allows researchers to follow a reaction as it happens, providing detailed kinetic and mechanistic data. nih.gov For solid-state or mechanochemical reactions, techniques such as in-situ X-ray powder diffraction (XRD) and Raman spectroscopy are particularly powerful. nih.govresearchgate.net These methods can track the evolution of crystalline phases and chemical bonds, revealing reaction intermediates, induction periods, and the influence of physical mixing on reaction rates. researchgate.net

Kinetic Analysis of Ligation: For reactions in solution, such as oxime ligations, kinetic analysis is crucial for evaluating catalyst efficiency. researchgate.net By monitoring the reaction progress over time, typically using spectroscopic methods, researchers can determine reaction rates and compare the effectiveness of different catalysts, such as various aniline (B41778) derivatives, under physiological conditions. acs.orgresearchgate.net This is essential for optimizing bioconjugation strategies that might involve derivatives of this compound.

Application of Machine Learning and Artificial Intelligence in Predicting Oxime Reactivity

The vastness of chemical space makes the experimental exploration of all possible reactions and conditions unfeasible. nih.gov Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools to navigate this complexity by predicting reaction outcomes, identifying optimal conditions, and even elucidating reaction mechanisms. ijnc.iryoutube.com

The application of these computational tools to this compound could significantly accelerate research and development:

Reaction Outcome and Condition Prediction: Neural network models, trained on massive databases of chemical reactions (e.g., ~10 million reactions from Reaxys), can predict suitable reaction conditions, including the catalyst, solvents, reagents, and temperature, for a given transformation. acs.orgchemintelligence.com By inputting the structure of this compound and a desired product, these models can propose viable synthetic routes that a human chemist might not consider. acs.org

Low-Data Learning: A major challenge in applying ML to novel chemistry is the scarcity of specific data. nih.gov Techniques like transfer learning (applying knowledge from a related, data-rich domain) and active learning (where the model intelligently selects the most informative experiments to perform) are being developed to operate in these low-data situations. nih.gov This would be ideal for a specialized molecule like this compound, allowing a model to make accurate predictions based on a small number of initial experiments.

Accelerating Optimization: Bayesian optimization is an ML framework that can efficiently find the best reaction conditions (e.g., highest yield or selectivity) with a minimal number of experiments. youtube.com The algorithm suggests initial experiments, analyzes the results, and uses that information to propose the next, most promising set of conditions in a continuous loop, thereby accelerating the optimization process. youtube.com This approach could rapidly identify the ideal catalytic system or green synthesis protocol for this compound.

Q & A

Q. What are the recommended safety protocols for handling 2,2,4,4-Tetramethylcyclobutanone Oxime in laboratory settings?

Use NIOSH/CEN-approved respiratory protection (e.g., OV/AG/P99 or ABEK-P2 respirators) and full-body chemical-resistant suits to mitigate inhalation or dermal exposure risks. Implement engineering controls (e.g., fume hoods) for volatile byproducts, and ensure emergency eyewash/shower stations are accessible. Prioritize hazard communication via Safety Data Sheets (SDSs), though gaps in physicochemical data (e.g., flash point, toxicity) necessitate conservative risk assessments .

Q. How can researchers synthesize this compound with high purity?

Optimize the oximation reaction of 2,2,4,4-Tetramethylcyclobutanone using hydroxylamine hydrochloride in ethanol under reflux. Monitor reaction progress via thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Validate purity using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .

Q. What characterization techniques are critical for verifying the structural integrity of this compound?

Employ Fourier-transform infrared spectroscopy (FTIR) to confirm oxime functional groups (C=N stretch ~1600 cm⁻¹). Use and NMR to resolve cyclobutane ring protons and methyl substituents. Differential scanning calorimetry (DSC) can estimate thermal stability, though literature gaps may require cross-validation with computational models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Apply a tiered validation approach: (1) Replicate experiments under standardized conditions (e.g., ASTM methods for melting point determination). (2) Use quantum mechanical calculations (e.g., DFT) to predict properties like log Pow or vapor pressure. (3) Cross-reference with analogous cyclobutane derivatives if direct data is unavailable .

Q. What experimental designs are suitable for studying its reactivity under oxidative or hydrolytic conditions?

Design accelerated aging studies using controlled humidity chambers (e.g., 40°C/75% RH) and analyze degradation products via gas chromatography-mass spectrometry (GC-MS). For oxidative stability, expose the compound to ozone or UV light and track carbonyl formation via UV-Vis spectroscopy. Include negative controls to distinguish thermal vs. photolytic pathways .

Q. How can mechanistic studies elucidate the compound’s behavior in nucleophilic reactions?

Perform kinetic isotope effect (KIE) studies or isotopic labeling (e.g., ) to identify rate-determining steps. Use computational tools like Gaussian or ORCA to model transition states and compare with experimental activation parameters. Pair with in situ NMR to monitor intermediate species .

Q. What methodologies address its potential interactions with environmental surfaces (e.g., indoor materials)?

Utilize microspectroscopic imaging (e.g., ToF-SIMS) to study adsorption on silica or polymer surfaces. Simulate indoor environments in chamber studies, quantifying airborne residues via air sampling and LC-MS. Compare with computational adsorption models (e.g., Langmuir isotherms) .

Q. How should researchers design degradation pathway studies to identify toxic byproducts?

Employ high-resolution mass spectrometry (HRMS) to trace fragmentation patterns under stress conditions (heat, light, pH extremes). Use toxicity prediction software (e.g., TEST by EPA) to flag hazardous metabolites. Validate findings with in vitro assays (e.g., Ames test for mutagenicity) .

Q. What statistical methods are appropriate for analyzing variability in experimental data?

Apply ANOVA for multi-condition comparisons (e.g., reaction yields under varying catalysts). Use Grubbs’ test to identify outliers in replicate measurements. For non-linear kinetics, fit data to Arrhenius or Eyring equations using least-squares regression .

Q. How can computational models supplement experimental studies of its stability and reactivity?

Perform molecular dynamics (MD) simulations to predict conformational flexibility and bond dissociation energies. Use COSMO-RS for solubility predictions in solvent mixtures. Validate with experimental DSC and thermogravimetric analysis (TGA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.